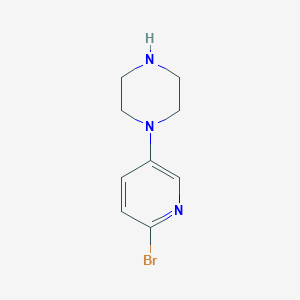
1-(6-溴吡啶-3-基)哌嗪
概述
描述
1-(6-Bromopyridin-3-yl)piperazine is a heterocyclic compound that consists of a 3-pyridinyl ring attached to a piperazine ring, with a bromine atom at position 6 of the pyridine ring.
科学研究应用
1-(6-Bromopyridin-3-yl)piperazine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
作用机制
Target of Action
1-(6-Bromopyridin-3-yl)piperazine is a heterocyclic compound. It has been found to inhibit the binding of [^3H]cytisine to alpha4beta2 nACHR in Wistar rat cerebral cortical membrane . This suggests that the compound’s primary target could be the alpha4beta2 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in neurotransmission .
Mode of Action
, it can be inferred that the compound likely interacts with this receptor, potentially altering its function and affecting neurotransmission.
Biochemical Pathways
, it may influence pathways related to cholinergic neurotransmission.
Result of Action
Its potential interaction with the alpha4beta2 nAChR suggests it may influence neuronal activity and neurotransmission
生化分析
Molecular Mechanism
At the molecular level, 1-(6-Bromopyridin-3-yl)piperazine exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to inhibition or activation of their catalytic activity. For instance, it may inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, 1-(6-Bromopyridin-3-yl)piperazine can influence gene expression by interacting with DNA or RNA-binding proteins, thereby modulating transcription and translation processes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(6-Bromopyridin-3-yl)piperazine in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 1-(6-Bromopyridin-3-yl)piperazine can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(6-Bromopyridin-3-yl)piperazine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulation of specific signaling pathways or inhibition of tumor growth . At higher doses, 1-(6-Bromopyridin-3-yl)piperazine can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
准备方法
Synthetic Routes and Reaction Conditions: 1-(6-Bromopyridin-3-yl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . The insertion of the piperazine moiety is often the last step, using commercially available 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, and 1-hydroxybenzotriazole as coupling reagents .
Industrial Production Methods: Industrial production methods for 1-(6-Bromopyridin-3-yl)piperazine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions: 1-(6-Bromopyridin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at position 6 of the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Oxidized derivatives of 1-(6-Bromopyridin-3-yl)piperazine.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
相似化合物的比较
1-(6-Bromopyridin-3-yl)piperazine can be compared with other similar compounds, such as:
1-(6-Bromopyridin-2-yl)piperazine: Similar structure but with the bromine atom at position 2 of the pyridine ring.
1-(1-Methylpiperidin-4-yl)piperazine: Contains a methyl group instead of a bromine atom.
Uniqueness: 1-(6-Bromopyridin-3-yl)piperazine is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with other molecules. This unique structure makes it valuable for specific applications in medicinal chemistry and organic synthesis.
属性
IUPAC Name |
1-(6-bromopyridin-3-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRZSDRDBJDKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432218 | |
| Record name | 1-(6-Bromopyridin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412347-39-8 | |
| Record name | 1-(6-Bromopyridin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
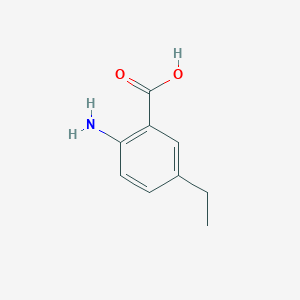

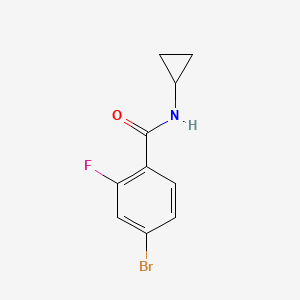
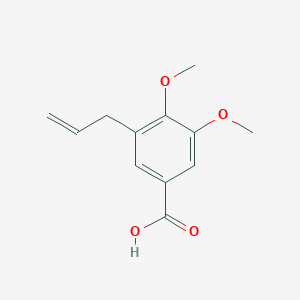
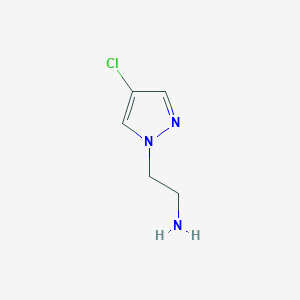
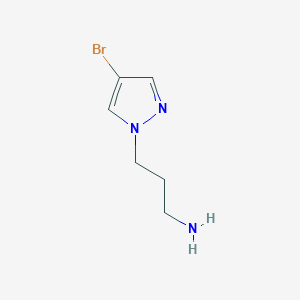

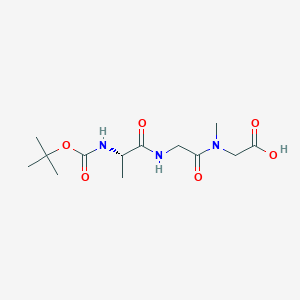
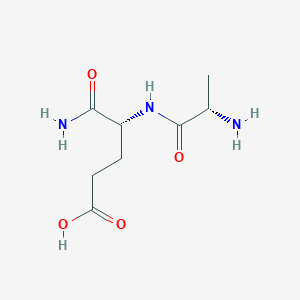
![3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid](/img/structure/B1277827.png)



![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)
